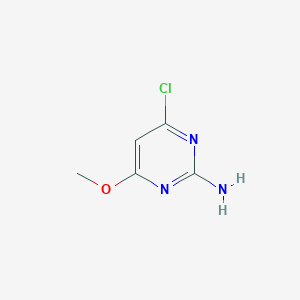

2-Amino-4-chloro-6-methoxypyrimidine

Overview

Description

Preparation Methods

Alkoxylation of 2-Amino-4,6-Dichloropyrimidine

Reaction Mechanism and Stoichiometry

The most industrially viable method involves the nucleophilic substitution of chlorine at the 6-position of 2-amino-4,6-dichloropyrimidine (ADCP) using sodium methoxide. The reaction proceeds in polar aprotic solvents such as acetone, which enhances nucleophilicity while minimizing side reactions . The stoichiometric ratio of ADCP to sodium methoxide is critical, with optimal performance observed at a 1:1.05–1.10 molar ratio . Excess methoxide ensures complete substitution while avoiding over-alkoxylation at the 4-position.

Reaction equation:

4\text{H}3\text{Cl}2\text{N}3 + \text{CH}3\text{ONa} \rightarrow \text{C}5\text{H}6\text{ClN}3\text{O} + \text{NaCl}

Solvent Selection

Polar aprotic solvents like acetone dominate industrial processes due to their ability to dissolve both ADCP and methoxide while facilitating easy distillation . Comparative studies show acetone achieves 98.5% purity vs. 94.2% in dimethylformamide under identical conditions .

Temperature Control

Reaction temperatures between 15–40°C maximize selectivity. Below 20°C, the formation of byproducts like 2-amino-4-methoxy-6-(4′,6′-dimethoxypyrimidin-2′-ylamino)pyrimidine drops to <0.1% . Post-reaction heating to 25–45°C ensures completion while avoiding thermal degradation.

Purification Techniques

-

Distillation: Removing >30% solvent by distillation concentrates the product, enabling precipitation upon water addition .

-

Activated Carbon Treatment: Post-distillation treatment with activated carbon reduces colored impurities, yielding a white product with >99% purity .

-

Water Washing: Residual salts and unreacted ADCP (<0.2%) are eliminated through aqueous washes .

Table 1: Key Parameters for Alkoxylation Method

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent | Acetone | 98.5 | 95.2 |

| Temperature (°C) | 15–40 | 97.8 | 96.7 |

| ADCP:Methoxide Molar Ratio | 1:1.05–1.10 | 98.1 | 95.8 |

| Distillation Efficiency | >30% Solvent Removed | 99.0 | 94.5 |

Chlorination of 2-Amino-4-Hydroxy-6-Methoxypyrimidine

Phosphorus Oxychloride (POCl₃) Method

An alternative route involves chlorinating 2-amino-4-hydroxy-6-methoxypyrimidine with POCl₃. The hydroxy group at the 4-position is replaced by chlorine via a two-step mechanism: protonation of the hydroxyl oxygen followed by nucleophilic attack by Cl⁻ .

Reaction equation:

5\text{H}7\text{N}3\text{O}2 + \text{POCl}3 \rightarrow \text{C}5\text{H}6\text{ClN}3\text{O} + \text{H}3\text{PO}4

Process Limitations

-

Yield: 61% after recrystallization from ethanol, significantly lower than alkoxylation methods .

-

Byproducts: Phosphoric acid residues necessitate neutralization with sodium carbonate, complicating waste management .

-

Safety Concerns: POCl₃’s corrosive nature and exothermic reaction require specialized equipment.

Table 2: Comparison of Chlorination vs. Alkoxylation

| Metric | POCl₃ Method | Alkoxylation |

|---|---|---|

| Yield (%) | 61 | 95.2 |

| Purity (%) | 92–94 | 98.5–99 |

| Reaction Time (hours) | 4 | 2–3 |

| Byproduct Formation | Moderate | Negligible |

Traditional Methods and Their Drawbacks

Methanolysis with Alkali Hydroxides

Early approaches refluxed ADCP with methanol and NaOH/KOH, but residual ADCP (4–6%) necessitated costly recrystallization, limiting yields to ~70% .

Cyanamide-Based Synthesis

Reacting N-cyano-cyanoacetimido methyl ester with hydrogen halides (e.g., HCl) produced ACMP in 60% yield, but scalability issues and halogenated waste hindered adoption .

Industrial-Scale Considerations

Environmental Impact

The alkoxylation method reduces waste by:

Cost Analysis

Alkoxylation Cost Drivers:

-

Sodium methoxide: $2.50/kg

-

Acetone: $1.20/kg (recyclable)

POCl₃ Method Cost Drivers: -

POCl₃: $4.80/kg

-

Ethanol for recrystallization: $3.00/L

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: The major products formed are derivatives of this compound with different substituents at position 4.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

ACMP is synthesized primarily through the reaction of 2-amino-4,6-dichloropyrimidine with alkali metal alkoxides in polar aprotic solvents. This method allows for high yields and purity levels exceeding 98% while minimizing unwanted by-products . The typical reaction conditions involve temperatures between 5°C and 60°C, with methanol often used as the alcohol component .

ACMP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of:

- Anticancer Agents : Research indicates that ACMP derivatives exhibit cytostatic activity against several tumor cell lines, including leukemia and prostate cancer . Specific derivatives have shown preferential activity against leukemia types compared to solid tumors.

- Diabetes Medications : ACMP is involved in the synthesis of active pharmaceutical ingredients used in diabetes treatments, enhancing their efficacy .

Table 2: Pharmaceutical Compounds Derived from ACMP

| Compound Type | Example | Activity Type |

|---|---|---|

| Anticancer Agent | Various ACMP Derivatives | Cytostatic against tumor cells |

| Diabetes Medication | Insulin sensitizers | Blood glucose regulation |

Agricultural Applications

In agriculture, ACMP is primarily used as an intermediate in the production of herbicides. It is commonly reacted with sulfonyl isocyanates or phenyl sulfonylcarbamates to produce sulfonylurea herbicides, which are effective in controlling a wide range of weeds .

Table 3: Herbicides Derived from ACMP

| Herbicide Type | Example | Target Weeds |

|---|---|---|

| Sulfonylurea Herbicides | Various formulations | Broadleaf and grassy weeds |

Case Study 1: Anticancer Activity

A study demonstrated that ACMP derivatives were effective against murine leukemia L1210 cells, with some compounds achieving an EC50 value of 13 µM. This highlights the potential of ACMP in developing targeted cancer therapies.

Case Study 2: Herbicide Development

Research on sulfonylurea herbicides synthesized from ACMP showed significant efficacy in agricultural applications, leading to improved crop yields by effectively controlling weed populations without harming crops.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methoxypyrimidine and its derivatives involves the inhibition of specific enzymes or receptors in biological systems. For example, in the case of herbicides, the compound inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the disruption of protein synthesis and ultimately the death of the target weeds .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 5734-64-5

- Molecular Formula : C₅H₆ClN₃O

- Molecular Weight : 159.57 g/mol

- Physical Properties: Melting Point: 168–171 °C Boiling Point: 349.4 ± 45.0 °C (predicted) Density: 1.6625 (estimated) Solubility: Thermodynamic solubility in 12 organic solvents (e.g., methanol, ethanol) studied across 273.15–323.15 K .

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

| Compound Name | CAS No. | Substituents (Positions) | Key Functional Differences |

|---|---|---|---|

| 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 | 2-NH₂, 4-Cl, 6-OCH₃ | Reference compound |

| 2,4-Dimethoxypyrimidine | 3551-55-1 | 2-OCH₃, 4-OCH₃ | Lacks amino and chloro groups |

| 4-Chloro-2-methoxypyrimidine | 51421-99-9 | 2-OCH₃, 4-Cl | Lacks amino group at position 2 |

| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 2-NH₂, 4-OCH₃, 6-OCH₃ | Chloro replaced by methoxy at position 4 |

| 2-Amino-4-methoxypyrimidine | 155-90-8 | 2-NH₂, 4-OCH₃ | Lacks chloro and methoxy at position 6 |

Physicochemical Properties

- Solubility: this compound exhibits moderate solubility in polar solvents (e.g., methanol, ethanol) but lower solubility in non-polar solvents .

- Crystal Packing : Hydrogen bonding with succinic acid via N–H⋯O and O–H⋯N interactions stabilizes its crystalline form, a property exploited in co-crystal engineering .

Environmental and Toxicological Profiles

- Biodegradation: this compound is a persistent metabolite of chlorimuron-ethyl but is efficiently degraded by microbial consortia (e.g., Methyloversatilis, Pseudoxanthomonas) . Non-chlorinated analogs (e.g., 2-amino-4,6-dimethoxypyrimidine) may degrade faster due to the absence of electron-withdrawing chloro groups.

- Toxicity: Classified as harmful if swallowed (R22) .

Key Research Findings

- Synthetic Efficiency: The chloro group in this compound reduces coupling yields compared to methoxy-rich analogs but enhances regioselectivity in nucleophilic substitutions .

- Biological Activity : Electron deficiency from the chloro group is crucial for biological activity in FAK inhibitors, whereas methoxy groups in analogs like 2,4-dimethoxypyrimidine may reduce target binding affinity .

- Environmental Impact: Microbial consortia degrade this compound via cross-feeding interactions, highlighting its lower environmental persistence compared to parent herbicides .

Biological Activity

2-Amino-4-chloro-6-methoxypyrimidine (CAS No. 5734-64-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 6. Its molecular formula is CHClNO, with a molecular weight of 159.57 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects. It has been evaluated against viruses such as influenza and herpes simplex virus, where it exhibited moderate antiviral activity. The specific mechanisms are still under investigation but may involve interference with viral replication processes .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 10 to 15 µM, indicating promising cytotoxic effects . Further research is needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the chlorine atom and methoxy group has been linked to enhanced antimicrobial and anticancer activities. Comparative studies with related compounds suggest that variations in substituents can significantly alter potency and selectivity against various biological targets .

Case Study 1: Antibacterial Activity

A study conducted on the efficacy of this compound against Helicobacter pylori revealed MIC values of 32 µg/mL. The study concluded that the compound could serve as a lead for developing new treatments for infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Effects

In a screening of various pyrimidine derivatives, this compound was found to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. This suggests that further exploration into its use as a chemotherapeutic agent could be warranted .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 159.57 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Log P (octanol-water partitioning) | 1.63 |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Against Helicobacter pylori | 32 |

| Against breast cancer (MCF-7) | IC50 ~12 |

| Against influenza virus | Moderate |

Q & A

Basic Research Questions

Q. What experimental methods are essential for characterizing the structural and vibrational properties of 2-amino-4-chloro-6-methoxypyrimidine?

- Methodological Answer : Utilize combined experimental and theoretical approaches:

- FT-IR/Raman Spectroscopy : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) .

- UV-Vis Spectroscopy : Analyze electronic transitions and compare with time-dependent DFT (TD-DFT) simulations to validate absorption bands .

- X-ray Diffraction (XRD) : Determine crystal lattice parameters and hydrogen-bonding networks, though single-crystal data may require alternative derivatives for inference .

Q. How does the solubility of this compound vary across solvents and temperatures?

- Methodological Answer : Conduct thermodynamic solubility studies:

- Experimental Setup : Measure solubility in 12 organic solvents (e.g., ethanol, acetone) at 273.15–323.15 K using gravimetric or UV-spectrophotometric methods .

- Data Modeling : Apply the modified Apelblat equation or λh model to correlate solubility with temperature. For binary solvents, use the extended Hildebrand solubility parameter approach to assess preferential solvation .

Q. What are the primary synthetic applications of this compound in pharmaceutical or agrochemical research?

- Methodological Answer : Employ as a versatile intermediate:

- Functionalization : React the chloro group with nucleophiles (e.g., amines, thiols) under reflux conditions (e.g., 5 mL amine, overnight heating) to generate substituted pyrimidines .

- Purification : Acidify reaction mixtures with dilute HCl to precipitate products, followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can preferential solvation effects in binary solvent systems be quantitatively analyzed for this compound?

- Methodological Answer : Use the Ishikawa preferential solvation model :

- Parameters : Calculate solvent-solvent and solute-solvent interaction terms (δij) from solubility data in mixtures (e.g., methanol/ethyl acetate).

- Interpretation : Positive δ12 values indicate solute preference for solvent 1 (e.g., methanol), driven by hydrogen-bond acceptor capacity .

Q. What crystallographic techniques reveal intermolecular interactions in derivatives of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction:

- Hydrogen Bonding : Identify N–H⋯O, O–H⋯O, and π–π stacking interactions (face-to-face distances ~3.78 Å) using software like SHELX .

- Disorder Modeling : Refine perchlorate anions or water molecules with dual-occupancy ratios (e.g., 0.678:0.322) to account for crystallographic disorder .

Q. How can reaction conditions be optimized for synthesizing 4-amino-2-substituted pyrimidine derivatives?

- Methodological Answer : Systematically vary parameters:

- Temperature/Time : Reflux amines with 2-methylthiopyrimidine precursors for 12–24 hours, monitoring progress via TLC.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the chloro position .

- Workup : Acidify to pH 2–3 with HCl to isolate products, followed by column chromatography (silica gel, ethyl acetate/hexane) for purity .

Properties

IUPAC Name |

4-chloro-6-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEYBTFCBZMBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073357 | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5734-64-5 | |

| Record name | 4-Chloro-6-methoxy-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005734645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5734-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-chloro-6-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.